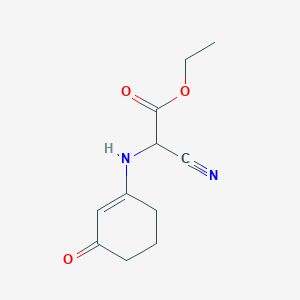![molecular formula C13H14N2O2S B14664503 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione CAS No. 37004-93-6](/img/structure/B14664503.png)
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that features a piperidine ring attached to an isoindole dione structure via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of piperidine with a suitable isoindole dione precursor under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the electrophilic center of the isoindole dione precursor, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the isoindole dione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified isoindole dione derivatives.
Substitution: Piperidine derivatives with different functional groups.
Applications De Recherche Scientifique
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the isoindole dione structure may participate in various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Isoindole dione derivatives: Compounds with variations in the isoindole dione structure.
Uniqueness
2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione is unique due to the combination of the piperidine ring and the isoindole dione structure linked by a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
37004-93-6 |
|---|---|
Formule moléculaire |
C13H14N2O2S |
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
2-piperidin-1-ylsulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O2S/c16-12-10-6-2-3-7-11(10)13(17)15(12)18-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2 |
Clé InChI |
QORMGDIXPBGLOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)SN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


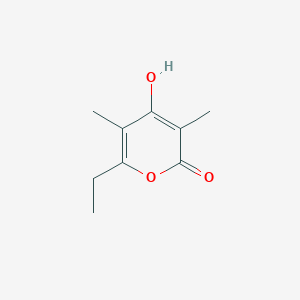
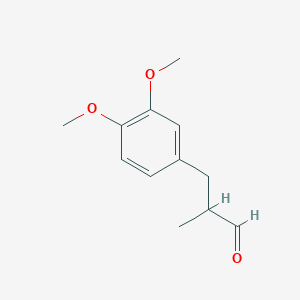
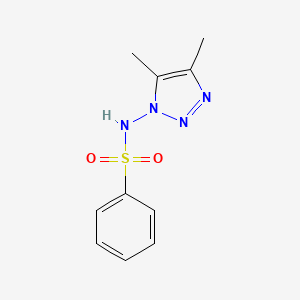

![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
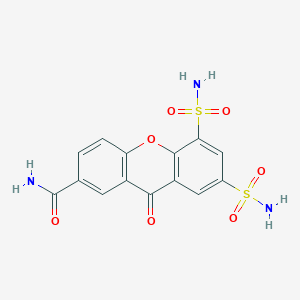
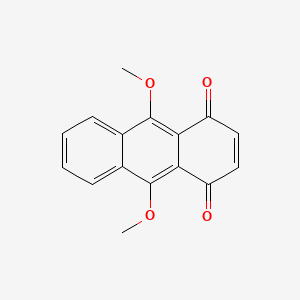
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
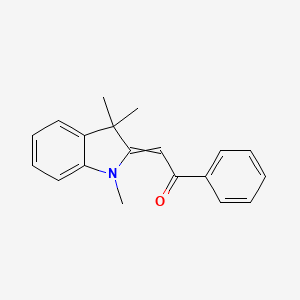
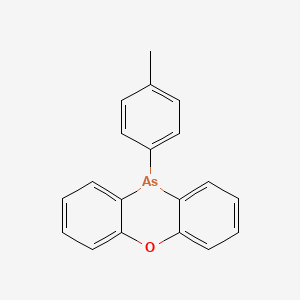

![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
